molecular formula C11H8N2S B428307 3-(thiophen-2-yl)imidazo[1,5-a]pyridine CAS No. 610276-08-9

3-(thiophen-2-yl)imidazo[1,5-a]pyridine

Cat. No.: B428307
CAS No.: 610276-08-9
M. Wt: 200.26g/mol
InChI Key: GIEMOICNGNRDKF-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)imidazo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One efficient method is the iodine-mediated one-pot synthesis, which constructs C-N and C-S bonds simultaneously. This method uses 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates as starting materials under mild reaction conditions . Another approach involves oxidative cyclization and transannulation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications, particularly the one-pot synthesis due to its high atom utilization and convenient starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: It can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Biological Activity

3-(Thiophen-2-yl)imidazo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various cancer types. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific kinases, and its implications in cancer treatment.

Structure and Properties

This compound is characterized by a fused heterocyclic structure that combines imidazole and pyridine rings with a thiophene moiety. This unique arrangement contributes to its biological activity by allowing interactions with various biological targets.

The primary mechanism of action for this compound involves its role as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML). FLT3 is a critical driver of AML, especially in cases with internal tandem duplications (ITD) or mutations such as D835Y and F691L. The compound has been shown to act as a type-I inhibitor, competing with ATP for binding at the FLT3 active site, which is crucial for its kinase activity.

Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on FLT3. For example, compound 5o has shown equal anti-proliferative activities against various FLT3 mutant-driven AML cell lines with GI50 values ranging from 0.52 μM to 0.57 μM (Table 1). This suggests that the compound maintains efficacy even in the presence of mutations that typically confer drug resistance.

CompoundGI50 (μM)Target
5o0.52FLT3-ITD
5o0.53FLT3-ITD D835Y
5o0.57FLT3-ITD F691L

Apoptotic Effects

The mechanism by which these compounds exert their anti-cancer effects also includes the induction of apoptosis in cancer cells. The apoptotic pathway activated by these compounds is essential for their anti-proliferative actions and is supported by biochemical assays indicating increased cell death in treated AML cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazo[1,5-a]pyridine derivatives:

  • FLT3 Inhibition : A study identified a series of imidazo[1,2-a]pyridine-thiophene derivatives that retained inhibitory activities against FLT3 mutants D835V and F691L. These compounds were found to be selective for FLT3 over other kinases, demonstrating a significant therapeutic window (Table 2).
CompoundKinase Inhibition Profile
5eStrong FLT3 inhibition; weak NEK2 inhibition
5gModerate FLT3 inhibition; weak NEK2 inhibition
  • Cytotoxicity Profiles : The selectivity of these compounds was further evaluated against normal cell lines such as Ba/F3, which showed a selectivity index indicating reduced cytotoxicity towards non-cancerous cells compared to cancerous ones.

Properties

IUPAC Name

3-thiophen-2-ylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-6-13-9(4-1)8-12-11(13)10-5-3-7-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEMOICNGNRDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(thiophen-2-yl)imidazo[1,5-a]pyridine
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3-(thiophen-2-yl)imidazo[1,5-a]pyridine
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3-(thiophen-2-yl)imidazo[1,5-a]pyridine
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3-(thiophen-2-yl)imidazo[1,5-a]pyridine
Reactant of Route 5
3-(thiophen-2-yl)imidazo[1,5-a]pyridine
Reactant of Route 6
3-(thiophen-2-yl)imidazo[1,5-a]pyridine

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